Journal Name:Comprehensive Reviews in Food Science and Food Safety
Journal ISSN:1541-4337
IF:15.786
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1541-4337
Year of Origin:2002
Publisher:Wiley-Blackwell
Number of Articles Per Year:80
Publishing Cycle:Quarterly
OA or Not:Not
A compact, friction self-matching, non-inertial piezo motor with scanning capability
Comprehensive Reviews in Food Science and Food Safety ( IF 15.786 ) Pub Date: 2023-04-18 , DOI: 10.1088/1361-665x/acc824
Maintaining friction matching is the core issue for non-inertial piezo motors (PMs); this challenge severely limits their application in complex conditions such as variable temperature environments. To address this issue, a compact, optimal friction self-matching PM with non-inertial driving is reported in this paper. The motor is implemented with a narrow 5.5 mm-outer diameter piezoelectric scanner tube (PST) whose outer electrode is equally divided into two independently controllable PSTs. The PST, divided into two parts, clamps a sapphire rod between dual sapphire ball structures at both ends and an elastically supported sapphire ball at the centre. The device features a balanced normal force distribution scheme that allows friction forces acting on the sapphire rod at both ends and on the intermediate section to be approximately equal along the axial direction of the PST, achieving automatic optimal matching of friction, then it can operate like an inchworm motor. The feasibility of this scheme is verified by testing with a low threshold voltage down to 35 V at room temperature and 160 V at liquid nitrogen temperature. The motor dimensions are 5.5 mm × 5.5 mm ×35 mm (length × width × height). At room temperature, step size ranges from 0.1 μm to 1 μm. It has a maximum stroke about 5 mm and a maximum load of 40 g. This PM’s extreme compactness, low machine tolerance requirements, and smooth sequence make it ideally suited for building superior quality, atomically resolved scanning probe microscopy devices compatible with narrow spaces and extreme conditions.
Detail
Monitoring of soil water content using spherical smart aggregates based on electromechanical impedance (EMI) technique
Comprehensive Reviews in Food Science and Food Safety ( IF 15.786 ) Pub Date: 2023-05-30 , DOI: 10.1088/1361-665x/acd506
Real-time monitoring of soil water content is of great significance to prevent many engineering accidents, such as landslide, water seepage of foundation dam, and reduction of foundation bearing capacity. Electromechanical impedance (EMI) technique based smart aggregates (SAs) have showed excellent monitoring capability in various engineering applications. However, there are limited reports on the application of EMI based SAs in the monitoring of the soil water content. In this paper, the EMI based spherical SAs (SSAs) were investigated in the monitoring of soil water content. Firstly, the SSAs were designed and fabricated using the monolithic concrete encapsulation method, and their stable performance in air were evaluated, and confirmed by testing and analyzing the impedance spectrum. Then, the fabricated SSAs were immersed in the water environment for 28 d to ensure the stability under the working conditions, such as the soil with high water content and the hydration process of early-age concrete. Secondly, the monitoring experiments of soil water content were carried out based on the SSAs and the traditional SAs using the EMI technique. The measured impedance signatures under different water contents in soil were quantified by three types of statistical indexes, including root mean square deviation, mean absolute percentage deviation, and correlation coefficient deviation. The experimental results show that compared with the traditional SAs, the SSAs are more sensitive and stable to monitor the soil water content. Finally, the effect of temperature on the performance of SSA based on the EMI technique were conducted experimentally. The results demonstrate that temperature has influence on the monitoring results of the SSAs based on the EMI technique.
Detail
Effects of printing parameters on 4D-printed PLA actuators
Comprehensive Reviews in Food Science and Food Safety ( IF 15.786 ) Pub Date: 2023-05-19 , DOI: 10.1088/1361-665x/acd504
Controlling the printing parameters of four-dimensional (4D) printed actuators can be used to set the internal strain of the actuators. This approach can be utilised when using the fused deposition modelling method to develop 4D-printed actuators, allowing non-manual shape programming. However, there is a lack of comprehensive studies that investigate the effects of printing parameters on the actuation performance of 4D-printed actuators. In this study, the effects of four printing parameters on the bending angle of 4D-printed polylactic acid (PLA) actuators are reported. These printing parameters include the printing speed, printing temperature, ratio of passive-to-active layers, and layer height. In addition, these printing parameters are investigated while changing the height of the actuators. The results show that increasing the printing speed increases the internal strain while increasing the printing temperature, layer height, or actuator height has the opposite effect. Moreover, it is found that a ratio of passive-to-active layers of 50% maximises the strain while selecting a higher or lower ratio causes the opposite effect. Based on the results, four mathematical predictive models are developed to determine the bending angle induced in the actuators when printed based on each printing parameter. Then, a predictive model that relates all the printing parameters and actuator height to the bending angle is developed. The predictive model is based on the characterization results of 534 PLA actuators, providing an R-squared value of 0.98. Then, a finite element analysis model is developed to replicate the shape memory effect in actuators. To prove the accuracy of the proposed concept, two grippers with four and eight fingers are developed. The results show that the printing parameters can be used to control the bending angle of each finger based on the design specifications.
Detail
Optimal humidity-responsive actuators of heterostructured MXene nanosheets/3D-MXene membrane
Comprehensive Reviews in Food Science and Food Safety ( IF 15.786 ) Pub Date: 2023-05-11 , DOI: 10.1088/1361-665x/acd1c8
Intelligent actuators offer a lot of potential for use in soft robots, artificial muscles, sensors since it can alter shape in response to external stimuli. However, the stiffness of the material and the constrained specific surface area brought on by the dense stacking of materials restrict the response of the conventional humidity-responsive actuators. Herein, optimal humidity-responsive actuators of MXene were developed by designing topologies of heterostructured membrane of stacked nanosheets and 3D wrinkled MXene (3D-MXene). In this configuration, the stacked MXene nanosheets sustain the device’s overall strength, while the 3D-MXene layer significantly improves the device’s moisture absorption and decreases its stiffness. Importantly, the actuators have been strengthened due to the van der Waals forces at the interface of the stacked nanosheets and 3D-MXene. The fabricated MXene/3D-MXene actuator has exhibited remarkable response speed and deformation ability, obviously superior to any previously reported humidity-responsive actuators. By combining excellent electrical conductivity, the developed actuators demonstrated rapid response for electrical switches. This work highlights the significant potential for developing high performance responsive actuators by designing heterostructured configurations for applications in intelligent switches, soft robotics and synthetic muscles.
Detail
A finger-snapping inspired bistable mechanism for converting low-frequency vibrations to high-speed rotation
Comprehensive Reviews in Food Science and Food Safety ( IF 15.786 ) Pub Date: 2023-06-12 , DOI: 10.1088/1361-665x/acdba1
Low-frequency vibrations can be exploited to drive a series of rotation-based devices (e.g. miniaturized centrifuges and energy harvesters), but their practical applications are hindered by the low rotation speeds of vibration-to-rotation conversion mechanisms. To address this issue, we report herein a finger-snapping inspired bistable mechanism that can achieve high-speed rotation out of low-frequency vibrations (<5 Hz). The proposed bistable mechanism consists of two sprung-cranks, a proof mass attached with a curved beam, and a pawl, in which the bistability is owed to the coupling of the potential energy of the springs with that of the deformed beam. Both theoretical simulations and experimental tests have been done to show the feasibility of the bistable mechanism. When triggered by vibrations with frequencies varying from 3.2 Hz to 4.5 Hz, the bistable mechanism can drive a rotor to rotate uni-directionally with high speeds ranging from 900 rpm to 1300 rpm. At a low vibration frequency of 3.2 Hz, around 290% increase in the rotation speed can be achieved by the bistable mechanism as compared with the corresponding linear mechanism (rack-and-pinion mechanism). The finger-snapping inspired bistable mechanism is thus a promising candidate in the tapping of ambient low-frequency vibrations as a green energy source for some mechatronic devices.
Detail
A novel MXene-based high-performance flexible pressure sensor for detection of human motion
Comprehensive Reviews in Food Science and Food Safety ( IF 15.786 ) Pub Date: 2023-04-28 , DOI: 10.1088/1361-665x/accee9
Flexible pressure sensors possess superior conformal ability, great flexibility, and strong biocompatibility than conventional silicon-based sensors, thereby widely used in electronic skin, wearable devices, and robotic tactile sensing, among other fields. However, flexible pressure sensors are still limited by many challenges related to extended linearity and high sensitivity. In this paper, MXene with a loose layered structure was employed to fabricate high-performance flexible piezoresistive sensors comprising polydimethylsiloxane (PDMS) film with cylindrical microstructure, multilayer Ti3C2T x -MXene film, and interdigital electrodes. A cylindrical microstructured silicon wafer was designed and processed by deep silicon etching process, and PDMS flexible substrate was obtained by two inversions as the pressure sensing layer. The resulting flexible pressure sensor exhibited excellent performance in terms of excellent sensitivity up to 519 kPa−1 in the large detection range of 0–8 kPa coupled with great linearity, a response time of 62.7 ms, and a recovery time of 62.8 ms. The high sensitivity was associated with the compression of the interlayer spacing of multilayer MXene nanosheets. In addition, a single flexible pressure sensor and integrated array were utilized to detect the human physical signals and quantitative measurements of pressure distributions. Overall, these findings provided experimental verification for the design and manufacturing of highly sensitive and linear flexible pressure sensors.
Detail
Cross-linked self-healing polymers containing rosin moiety based on dynamic urea and multiple hydrogen bonds
Comprehensive Reviews in Food Science and Food Safety ( IF 15.786 ) Pub Date: 2023-05-22 , DOI: 10.1088/1361-665x/acd505
In recent years, the use of renewable biomass resources to prepare self-healing polymers has become a hot research topic because of the shortage of fossil resources. Herein, a novel type of rosin-based cross-linked polymer (PR) with dynamic urea and multiple hydrogen bonds is fabricated by copolymerizing a rosin ester with a dynamic crosslinking agent poly(urethane-urea) through a simple UV-initiated reaction. Owing to its robustly dynamic bonds, the resulting PR has both good mechanical properties and ideal self-healing ability. Specifically, the PR with 25.4% biomass rosin reaches a tensile strength of up to 4.1 MPa, an elongation at break of 112%, and stress self-healing efficiency of 91.3% at 80 °C for 24 h. Remarkably, the PR with a glass transition temperature above room temperature exhibits good shape memory behavior and excellent weldability (afford 2500 g after healing at 80 °C for 5 h). Finally, by surface platinum spraying and pre-stretching treatment, strain sensors based on microcracking mechanisms are realized.
Detail
A review of non-axisymmetric guided waves and their corresponding transducers for defect detection in circular tube structures
Comprehensive Reviews in Food Science and Food Safety ( IF 15.786 ) Pub Date: 2023-04-21 , DOI: 10.1088/1361-665x/accc19
An axisymmetric guided wave mode is excited independently within a circular tube structure to reduce the complexity of signal interpretation through the prevention of unwanted wave polarisations and reflections. However, it is difficult to use the axisymmetric guided wave to determine the circumferential position and coverage of a defect within the circular tube structure. Non-axisymmetric guided waves can be used to mitigate the limitation of the axisymmetric guided wave through the adoption of a partially covered transducer design and analysis of the propagation characteristics. The partial excitation of non-axisymmetric guided waves can facilitate the arrangement of a transducer during defect detection. This paper reviews state-of-the-art research on non-axisymmetric guided waves for determining the axial positions, circumferential positions, and circumferential lengths of defects. First, the fundamental analysis of a specific non-axisymmetric guided wave mode based on the normal mode expansion method and beam directivity analysis method reveals that the propagation characteristics of the wave mode are closely related to the working principle and configuration of the corresponding transducer. Then, the advantages and disadvantages of the different types of transducers and transducer arrays for the excitation of non-axisymmetric guided waves are introduced and discussed. Finally, the current defect detection methods based on non-axisymmetric guided waves are discussed and summarised. This review can promote the application of non-axisymmetric guided waves in defect detection.
Detail
Enhancing output performance of wearable triboelectric nanogenerators by manipulating the permittivity of BaTiO3-base/PVA composite films
Comprehensive Reviews in Food Science and Food Safety ( IF 15.786 ) Pub Date: 2023-04-12 , DOI: 10.1088/1361-665x/acc9f1
Triboelectric nanogenerators (TENGs) have been widely used in wearable devices for their low cost, portable and self-powered properties. However, the positive triboelectric materials of TENG are still facing problems of low output performance, poor environmental friendliness, and a complicated manufacturing process. We proposed a wearable BP-TENG using polyvinyl alcohol (PVA) doped BaTiO3-base ceramic powder (BTO-base) with high permittivity. It is worth mentioning that PVA has strong electron-losing ability, and it also has the advantages of low cost, good biocompatibility, environmental protection, and a simple preparation process, which make it an ideal choice as a wearable TENG positive triboelectric material. Different mass ratios of BTO-base are doped into the PVA film, and its doping enhances the charge trapping and storage capacity of the composite film. The maximum output performance is obtained at a doping mass ratio of 8% and a thickness of 70.68 μm, with an open-circuit voltage of 72 V and a short-circuit current of 2.5 μA, which are 80% and 78.6% higher than those of pure PVA film, respectively. In addition, the BP-TENG can be connected to a capacitor through a rectifier circuit to form an energy storage system that can power small electronic devices such as calculators and LCDs. At the same time, BP-TENG can be worn on different parts of the body to sense human motion signals, demonstrating its application potential in the field of wearable electronics.
Detail
Impact load identification and localization method on thin-walled cylinders using machine learning
Comprehensive Reviews in Food Science and Food Safety ( IF 15.786 ) Pub Date: 2023-05-18 , DOI: 10.1088/1361-665x/acd3c8
In this paper, a novel impact load identification and localization method on actual engineering structures using machine learning is proposed. Three machine learning models, including a gradient boosting decision tree (GBDT) model based on ensemble learning, a convolutional neural network (CNN) model and a bidirectional long short-term memory (BLSTM) model based on deep learning, are trained to directly identify and locate impact loads according to dynamic response. The GBDT model and the CNN model can reversely identify force peak and location of impact loads. The BLSTM model can reconstruct the time history of impact loads. The method is verified on a thin-walled cylinder with obvious nonlinearity. The result shows that the method can accurately identify impact loads and its location. The characteristics of the three models are compared and the influence of structural boundary conditions on the accuracy of identification is discussed. The proposed method has the potential to be applied to various engineering structures and multiple load types.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 FOOD SCIENCE & TECHNOLOGY 食品科技1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.50 63 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/jfs